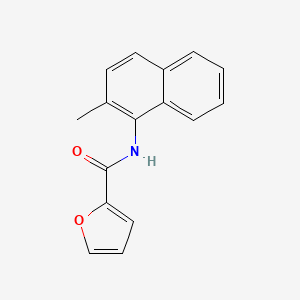

![molecular formula C14H18N4O B2628394 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 300701-37-5](/img/structure/B2628394.png)

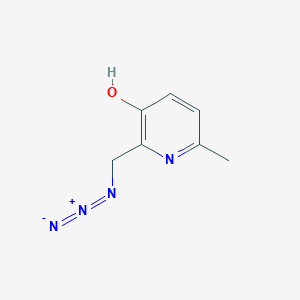

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a derivative of 4H-pyran, a class of compounds that have been synthesized as potential antihypertensive drugs . These compounds have shown significant vasorelaxant action on isolated aorta rat rings pre-contracted with serotonin or noradrenaline .

Synthesis Analysis

The synthesis of 4H-pyran derivatives, including this compound, has been the subject of several studies . These compounds have been synthesized using a variety of methods, including multicomponent reactions . The synthesis often involves the use of catalysts, green solvents, and solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . Detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of these compounds as inhibitors .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . These reactions often involve the use of catalysts and can be carried out under a variety of conditions .科学的研究の応用

Synthetic Applications in Organic Chemistry

This compound serves as a crucial scaffold in synthetic organic chemistry for developing heterocyclic compounds. Recent advances highlight its use in one-pot multicomponent reactions, demonstrating its utility in synthesizing diverse biologically important heterocycles (Patel, 2017). These reactions are pivotal for creating compounds with potential biological activities, emphasizing the compound's role in streamlining synthetic pathways and enhancing chemical diversity.

Corrosion Inhibition

Derivatives of this compound, specifically designed for corrosion inhibition, have shown effectiveness in protecting mild steel in acidic solutions. Research indicates that these derivatives can significantly inhibit corrosion, with efficiency increasing alongside inhibitor concentration (Yadav et al., 2016). Such findings are essential for industrial applications where corrosion resistance is critical, showcasing the compound's utility beyond medicinal chemistry.

Development of Bioactive Heterocycles

This compound has been utilized as a precursor for synthesizing a variety of bioactive heterocycles, including antitumor and antimicrobial agents. For instance, derivatives synthesized from this compound were evaluated for antiviral activity, highlighting their potential in creating novel therapeutic agents (Shamroukh et al., 2007). Such studies illustrate the compound's significance in drug discovery and development, offering a foundational platform for generating new medicinal compounds.

Green Chemistry Approaches

The synthesis of this compound and its derivatives also embraces principles of green chemistry. For example, sodium ascorbate has been used as a catalyst for synthesizing these compounds in environmentally friendly conditions, demonstrating an eco-friendly and efficient approach to heterocyclic synthesis (Kiyani & Bamdad, 2018). This aligns with the broader goal of sustainable chemistry by minimizing hazardous solvents and streamlining synthesis processes.

作用機序

特性

IUPAC Name |

6-amino-4-cyclohexyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h9,12H,2-6,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOYQZXEFLKWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

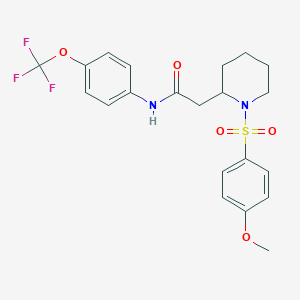

![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2628313.png)

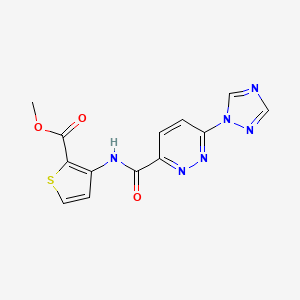

![3-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID](/img/structure/B2628318.png)

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![1-[(furan-2-yl)methyl]-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2628329.png)

![N-[(4-chlorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2628330.png)

![7'-hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2628333.png)

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)